Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate
Description
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position, a 4-chlorobenzyl ether substituent at the 4-position, and an ethoxy group at the 3-position of the aromatic ring. Its molecular formula is C₁₇H₁₇ClO₄, with a molecular weight of 320.77 g/mol.
Properties
Molecular Formula |
C17H17ClO4 |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
methyl 4-[(4-chlorophenyl)methoxy]-3-ethoxybenzoate |
InChI |
InChI=1S/C17H17ClO4/c1-3-21-16-10-13(17(19)20-2)6-9-15(16)22-11-12-4-7-14(18)8-5-12/h4-10H,3,11H2,1-2H3 |
InChI Key |
ZELHFLCBRCZXNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate typically involves the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoic acid.
Reduction: Formation of 4-((4-chlorobenzyl)oxy)-3-ethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
a) Positional Isomerism :
- Methyl 4-((3-chlorobenzyl)oxy)-3-methylbenzoate (CAS 1135439-45-0, C₁₆H₁₅ClO₃) differs in the position of the chlorine atom (3- vs. 4-chlorobenzyl) and the substitution of ethoxy with a methyl group. This positional isomerism may alter steric effects and binding affinity in biological systems .
- Methyl 4-({7-[(3-chlorobenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS 842977-28-0, C₂₅H₁₉ClO₆) incorporates a chromen ring system, increasing molecular complexity and likely affecting solubility and bioavailability compared to the target compound .
b) Halogen and Functional Group Modifications :
- Methyl 4-(benzyloxy)-3-methoxybenzoate (CAS 56441-97-5) replaces the 4-chlorobenzyl group with a benzyl group and substitutes ethoxy with methoxy.
- Methyl 4-(3-chloropropoxy)benzoate (C₁₁H₁₃ClO₃) features a chloropropoxy chain instead of chlorobenzyloxy, altering lipophilicity and chain flexibility. This compound is noted as a precursor to the antiarrhythmic drug dronedarone, highlighting the pharmacological relevance of chlorinated alkoxy substituents .
Variations in Alkoxy and Ester Groups
a) Ethoxy vs. Methoxy :
- Methyl 4-ethoxybenzoate (C₁₀H₁₂O₃) lacks the chlorobenzyl group but retains the ethoxy substituent. Simplified structures like this are often used to study substituent effects on solubility and metabolic stability .
b) Nitro and Cyano Derivatives :
- Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS 334952-07-7, C₁₁H₁₁NO₆) incorporates a nitro group and a methoxy-oxoethyl chain. Nitro groups increase molecular polarity and may confer explosive or reactive properties, limiting pharmaceutical utility .
Physical and Chemical Properties
*Estimated based on structural analogs (e.g., LogP = 4.77 for 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzoic acid ).
Biological Activity
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's structure, featuring a chlorobenzyl moiety, enhances its binding affinity to bacterial enzymes, potentially disrupting their function.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 mg/L | |
| Escherichia coli | 16 mg/L | |
| Pseudomonas aeruginosa | 32 mg/L |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Mechanism of Action
The compound's mechanism of action likely involves the inhibition of specific enzymes involved in the inflammatory process. For instance, it may act by blocking cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins that mediate inflammation.
Case Studies
-
In Vivo Study on Inflammation :
A study conducted on rat models with induced paw edema demonstrated that administration of this compound significantly reduced swelling compared to control groups. This effect was attributed to its ability to inhibit COX activity and decrease prostaglandin levels in the affected tissues. -
Antimicrobial Efficacy in Clinical Isolates :
Clinical trials involving patients with chronic bacterial infections showed promising results when treated with formulations containing this compound. The compound exhibited a reduction in bacterial load and improved clinical outcomes, particularly in cases resistant to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
